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Compound of Interest

Compound Name: 1-Methyl-4-piperidinemethanol

Cat. No.: B1296265

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a versatile heterocyclic alcohol that serves as a crucial
building block and reagent in organic synthesis. Its unique structure, featuring a tertiary amine
within a piperidine ring and a primary hydroxyl group, allows for a wide range of chemical
transformations. This makes it a valuable intermediate in the preparation of complex molecules,
particularly in the pharmaceutical and materials science industries. These application notes
provide an overview of its utility, detailed experimental protocols for its synthesis and a key
application, and quantitative data to support its use in research and development.

Physicochemical Properties and Safety Information

1-Methyl-4-piperidinemethanol is a colorless to pale yellow viscous liquid at room
temperature.[1] It is important to handle this reagent with appropriate safety precautions, as it
can cause skin and serious eye irritation.[2]
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Property Value Reference
CAS Number 20691-89-8 [3]
Molecular Formula C7H1sNO [4]
Molecular Weight 129.20 g/mol [4]
Boiling Point 108 °C at 10 mmHg [4]
Density 0.981 g/mL at 25 °C [4]

Applications in Organic Synthesis

1-Methyl-4-piperidinemethanol is a key intermediate in the synthesis of a variety of organic
compounds due to its bifunctional nature.

Pharmaceutical Synthesis

The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, including
analgesics, antipsychotics, and antidepressants.[1][5] 1-Methyl-4-piperidinemethanol serves
as a valuable building block for introducing this structural motif. The tertiary amine can
influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to
cross the blood-brain barrier. Furthermore, the hydroxyl group provides a reactive handle for
further molecular elaboration.[6]

One important application is in the synthesis of potent analgesics. While not a direct precursor
in the most common industrial syntheses of fentanyl and its analogs like carfentanil and
remifentanil, which often start from different piperidine derivatives, the structural motif is highly
relevant.[7][8][9]

Another significant area of application is in the development of antipsychotic agents. Many
multi-target antipsychotics incorporate piperidine or piperazine derivatives to modulate
dopamine and serotonin receptors.[10]

The hydroxyl group of 1-methyl-4-piperidinemethanol can be readily converted into other
functional groups. For instance, treatment with thionyl chloride can transform the alcohol into a
chloride, providing a leaving group for subsequent nucleophilic substitution reactions.[11]
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Ether Synthesis

The hydroxyl group of 1-methyl-4-piperidinemethanol can undergo O-alkylation to form
ethers. This reaction is particularly useful for linking the 1-methyl-4-piperidinemethyl moiety to
aromatic or heteroaromatic systems, a common strategy in the design of G-protein coupled
receptor (GPCR) ligands.[10][12]

Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4-piperidinemethanol

This protocol details the synthesis of 1-methyl-4-piperidinemethanol via the reduction of ethyl
N-methyl-4-piperidinecarboxylate using lithium aluminum hydride (LiAlHa4).[4]

Materials:

Ethyl N-methyl-4-piperidinecarboxylate

e Lithium aluminum hydride (LiAIH4)

e Anhydrous ethyl ether (Et20)

o Water

o Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
e Magnetic stirrer and heating mantle

* Ice bath

o Filtration apparatus

 Rotary evaporator

Distillation apparatus

Procedure:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1296265?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4246677/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2023.1272700/full
https://www.benchchem.com/product/b1296265?utm_src=pdf-body
https://www.benchchem.com/product/b1296265?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/1-methyl-4-piperidinemethanol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e In a dry round-bottom flask under an inert atmosphere, a suspension of LiAlHa (2.46 g, 64.9
mmol) in anhydrous ethyl ether (200 mL) is prepared.

e The suspension is cooled to O °C using an ice bath.

e A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous ethyl
ether (40 mL) is added dropwise to the cooled LiAlH4 suspension with stirring.

» After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for 4 hours.

e The reaction is carefully quenched by the slow, dropwise addition of water (10 mL) at O °C.
e The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.
e The precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).

e The combined filtrate and washings are concentrated under reduced pressure using a rotary
evaporator.

e The resulting oily residue is purified by vacuum distillation (boiling point 108 °C at 14 mbar)
to yield 1-methyl-4-piperidinemethanol as a colorless oil.[4]

Quantitative Data:

Molar Mass ( g/mol

Reactant | Amount (g) Moles (mmol)
Ethyl N-methyl-4-
T 171.24 10.1 59.0
piperidinecarboxylate
Lithium aluminum
_ 37.95 2.46 64.9
hydride
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
1-Methyl-4-
129.20 6.40 84%

piperidinemethanol
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Protocol 2: O-Alkylation of a Phenol with 1-Methyl-4-
piperidinemethanol (General Procedure)

This protocol provides a general method for the etherification of a phenolic compound using 1-
methyl-4-piperidinemethanol, a reaction type often employed in the synthesis of bioactive
molecules. This specific example is a representative procedure based on common
methodologies for Williamson ether synthesis.

Materials:

1-Methyl-4-piperidinemethanol

o A substituted phenol (e.g., 4-nitrophenol)

e Sodium hydride (NaH, 60% dispersion in mineral oil)

e Anhydrous N,N-dimethylformamide (DMF)

» Methanesulfonyl chloride (MsClI)

o Triethylamine (EtsN)

e Anhydrous dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution

e Brine

¢ Anhydrous sodium sulfate (Na2S0a)

o Standard glassware for organic synthesis

e Magnetic stirrer

e |ce bath

e Separatory funnel
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Rotary evaporator

Procedure:

Step 1: Mesylation of 1-Methyl-4-piperidinemethanol

Dissolve 1-methyl-4-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom
flask and cool to 0 °C.

Add triethylamine (1.2 eq) to the solution.

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at O °C.

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the
starting material is consumed.

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by
brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to obtain the crude mesylate.

Step 2: Etherification

In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in
anhydrous DMF.

Add a solution of the substituted phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium
phenoxide.

Add a solution of the crude mesylate from Step 1 in anhydrous DMF to the phenoxide
solution.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

Cool the reaction to room temperature and quench by the slow addition of water.
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Extract the product with ethyl acetate.

pressure.

Quantitative Data (Representative):

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced

Purify the crude product by column chromatography on silica gel.

Reactant Equivalents
1-Methyl-4-piperidinemethanol 1.0
Methanesulfonyl chloride 1.1
Triethylamine 1.2
Substituted Phenol 1.0
Sodium Hydride 1.2

Product

Typical Yield (%)

(1-Methylpiperidin-4-yl)methyl ether

60-80%

Visualizations

© 2025 BenchChem. All rights reserved.

7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Step 1: Mesylation

1-Methyl-4-
piperidinemethanol

Step 2: Etherification

Substituted Phenol

(1-Methylpiperidin-4-yl)methyl
methanesulfonate

Reaction

Sodium Phenoxide

Final Ether Product

Workup and
Purification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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